molecular formula C5H6N2O B7721031 2-Amino-6-hydroxypyridine CAS No. 59315-50-3

2-Amino-6-hydroxypyridine

Cat. No.: B7721031
CAS No.: 59315-50-3
M. Wt: 110.11 g/mol
InChI Key: DMIHQARPYPNHJD-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxypyridine is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a hydroxyl group at the sixth position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

2-Amino-6-hydroxypyridine has a wide range of applications in scientific research:

Safety and Hazards

According to the safety data sheet, 2-Amino-6-hydroxypyridine is toxic if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are advised when handling this compound .

Future Directions

2-Amino-6-hydroxypyridine and other pyridine derivatives are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of such a method could facilitate the design of novel antibiotics and drugs in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-hydroxypyridine involves the reaction of 2-chloropyridine with ammonia under alkaline conditions. The reaction is typically carried out by heating the mixture, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pH, are optimized to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyridines .

Comparison with Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 3-Amino-2-hydroxypyridine
  • 4-Amino-2-hydroxypyridine
  • 2-Amino-4-methylbenzothiazole

Comparison: 2-Amino-6-hydroxypyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity patterns and applications, particularly in forming coordination complexes and participating in specific substitution reactions .

Properties

IUPAC Name

6-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIHQARPYPNHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965861
Record name 6-Imino-1,6-dihydropyridin-2-ol
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59315-47-8, 59315-50-3, 5154-00-7
Record name 6-Amino-2-pyridinol
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Record name 6-Aminopyridin-2-ol
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Record name 6-Amino-2(1H)-pyridone
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Record name 5154-00-7
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Record name 6-Imino-1,6-dihydropyridin-2-ol
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Record name 6-aminopyridin-2-ol
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Record name 2-Amino-6-hydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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